(R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate
Description
Properties
IUPAC Name |
oxalic acid;4-[(3R)-pyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.C2H2O4/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6)/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHIEIYRIHLUBE-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=NC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=NC=NC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is with a molecular weight of 255.23 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidinyl group, which is crucial for its biological activity. Its structural characteristics contribute to its interaction with biological targets, particularly in the central nervous system (CNS).
Central Nervous System Disorders
One of the primary applications of this compound is its potential role as a therapeutic agent for CNS disorders. Research indicates that compounds with similar structures can act as agonists for neuronal nicotinic receptors (NNRs), particularly the subtype, which are implicated in various neurological conditions such as Alzheimer's disease and schizophrenia .
Case Study:
A study demonstrated that derivatives of pyrimidine compounds could enhance cognitive function in animal models by modulating NNR activity, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
Pain Management
The compound has also been investigated for its analgesic properties. By acting on NNRs, it may influence pain pathways, offering a novel approach to pain management without the side effects associated with traditional opioids .
Case Study:
In preclinical trials, a related compound showed significant pain relief in models of neuropathic pain, indicating that this compound could be developed into an effective pain management therapy .
Synthesis and Formulation
The synthesis of this compound involves stereospecific methods to ensure the desired enantiomer is produced. Various patents detail methods for synthesizing this compound and its salts, emphasizing the importance of purity and reproducibility in pharmaceutical formulations .
| Synthesis Method | Key Features |
|---|---|
| Stereospecific synthesis | Ensures the production of the active enantiomer |
| Salt formation | Enhances solubility and stability for pharmaceutical applications |
Research Insights and Future Directions
Recent studies have highlighted the need for further investigation into the pharmacokinetics and long-term effects of this compound. Understanding its metabolism and interaction with biological systems will be crucial for its development as a therapeutic agent.
Potential Research Areas:
- Longitudinal studies on cognitive enhancement in humans.
- Exploration of synergistic effects when combined with other therapeutic agents.
- Investigation into alternative delivery methods to improve bioavailability.
Mechanism of Action
The mechanism by which (R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Stereochemical Variants
Key structural analogs include:
| Compound Name | Substituents | Counterion | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| (R)-4,6-Dimethyl-2-(pyrrolidin-3-yloxy)pyrimidine | 4-pyrrolidin-3-yloxy, 6-methyl | Hydrochloride | Not reported | Methyl group enhances lipophilicity |
| (S)-4,6-Dimethyl-2-(pyrrolidin-3-yloxy)pyrimidine | 4-pyrrolidin-3-yloxy, 6-methyl (S-enantiomer) | Hydrochloride | Not reported | Stereochemistry affects receptor binding |
| 4-(2-Pyridyl)pyrimidine | 4-(2-pyridyl) substituent | None | 75–78 | Coordination chemistry applications |
| 4-(3-Pyridyl)pyrimidine | 4-(3-pyridyl) substituent | None | 85–88 | Isomeric differences in ligand behavior |
| 4-(4-Pyridyl)pyrimidine | 4-(4-pyridyl) substituent | None | 131–133 | Higher thermal stability |
Key Observations :
- Stereochemistry : The R-enantiomer of (R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate may exhibit distinct biological activity compared to its S-enantiomer, as seen in other chiral pyrimidine derivatives .
- Pyridyl substituents (e.g., 4-(2-pyridyl)pyrimidine) enable coordination chemistry, making them useful as ligands in metal complexes .
- Counterion Impact : The oxalate counterion in the target compound contrasts with hydrochloride salts commonly used in related derivatives. Oxalate may confer unique solubility profiles and biological interactions, given its role in renal oxidative stress pathways .
Physicochemical Properties
- Melting Points : Pyridyl-substituted pyrimidines exhibit melting points ranging from 75–133°C, influenced by substituent position and intermolecular interactions . The oxalate salt of the target compound may have distinct thermal stability compared to hydrochloride salts, though specific data are lacking.
- Solubility : Oxalate salts generally have moderate aqueous solubility, while hydrochloride salts are more soluble. However, oxalate’s chelating properties could affect dissolution rates in biological matrices.
Biological Activity
(R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine core substituted with a pyrrolidine moiety. The oxalate salt form enhances its solubility and bioavailability, making it suitable for various biological assays.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kinases : Similar compounds have shown the ability to inhibit specific kinases involved in cancer progression. For instance, derivatives with pyrimidine structures often target the PI3K/Akt/mTOR pathway, which is crucial in cell survival and proliferation .
- Receptor Modulation : The compound may interact with sigma receptors, which are implicated in various neurological processes and have been explored for their role in modulating pain and neurodegenerative diseases .
Anticancer Properties
Several studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. Key findings include:
- Cell Proliferation Inhibition : In vitro studies demonstrate that this compound can significantly inhibit the proliferation of various cancer cell lines. For example, it has shown IC50 values in the micromolar range against A549 (lung cancer) and MV4-11 (acute myeloid leukemia) cells .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung) | 5.4 |
| MV4-11 (AML) | 0.072 |
| HL-60 (Leukemia) | 9.2 |
Neuroprotective Effects
The compound's ability to modulate sigma receptors suggests potential neuroprotective effects. Research indicates that similar compounds can reduce neuronal apoptosis and inflammation, making them candidates for treating neurodegenerative diseases .
Case Studies
- In Vivo Efficacy : A study involving animal models demonstrated that administration of this compound led to reduced tumor growth in xenograft models. The mechanism was attributed to induced apoptosis and cell cycle arrest at the G1 phase .
- Combination Therapy : In combination with other chemotherapeutic agents, this compound enhanced therapeutic efficacy, suggesting a synergistic effect that warrants further investigation in clinical settings .
Preparation Methods
Mitsunobu Reaction
The Mitsunobu reaction is preferred for its stereochemical fidelity. Boc-protected (R)-pyrrolidin-3-ol is reacted with 4-hydroxypyrimidine in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF or dimethylformamide (DMF). This method ensures retention of configuration at the pyrrolidine chiral center.
Nucleophilic Aromatic Substitution
Alternatively, 4-chloropyrimidine may react with the deprotonated oxygen of Boc-(R)-pyrrolidin-3-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. This route requires anhydrous conditions and polar aprotic solvents like DMF or dimethylacetamide (DMA).
| Method | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Mitsunobu | THF | DEAD/PPh₃ | 0–25°C | 70–78% |
| Nucleophilic Substitution | DMF | NaH | 80–100°C | 65–72% |
Deprotection to Obtain the Free Base
The Boc group is removed using acidic conditions, typically 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane. The reaction is monitored via thin-layer chromatography (TLC), and the free base is isolated by neutralization with aqueous sodium bicarbonate followed by extraction into dichloromethane.
Oxalate Salt Formation
The free base is converted to the oxalate salt by reacting with oxalic acid in a suitable solvent. Ethanol, isopropanol, and acetone are commonly used due to their moderate polarity, which facilitates crystallization. Key parameters include:
| Parameter | Detail |
|---|---|
| Solvent | Ethanol |
| Acid Equivalents | 1.0–1.2 eq oxalic acid |
| Temperature | 25–50°C |
| Crystallization Method | Slow cooling or antisolvent addition |
| Yield | 80–88% |
The stoichiometry of the salt is confirmed via elemental analysis and NMR spectroscopy. X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are employed to characterize crystalline forms.
Characterization and Quality Control
Stereochemical Purity
Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) confirms enantiomeric excess (>99% ee). Mobile phases typically consist of hexane/isopropanol mixtures with 0.1% diethylamine.
Polymorph Analysis
XRPD patterns for the oxalate salt are compared against known forms (e.g., amorphous vs. crystalline). Peaks at 2θ = 12.5°, 15.8°, and 18.3° indicate a crystalline phase.
Impurity Profiling
Residual solvents and byproducts are quantified via gas chromatography (GC) and HPLC. Specifications for impurities are set at <0.1% per ICH guidelines.
Scale-Up Considerations
Industrial-scale production requires optimization of solvent volumes, heating/cooling rates, and filtration methods. Continuous flow chemistry has been explored for the Mitsunobu step to enhance reproducibility and safety .
Q & A
Q. What are the recommended synthetic routes for (R)-4-(Pyrrolidin-3-yloxy)pyrimidine oxalate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves coupling a pyrrolidine-3-ol derivative with a pyrimidine precursor under basic conditions. For example, nucleophilic substitution reactions using dichloromethane (DCM) as a solvent and sodium hydroxide as a base can facilitate the formation of the pyrrolidin-3-yloxy linkage . Optimization includes:
- Temperature Control: Maintaining 0–5°C during coupling to minimize side reactions.
- Purification: Column chromatography (e.g., silica gel, eluent: DCM/methanol) to isolate the oxalate salt.
- Yield Improvement: Pre-activating the hydroxyl group with a mild base (e.g., K₂CO₃) to enhance nucleophilicity .
Q. How should researchers characterize the crystalline structure of this compound?
Methodological Answer: Use X-ray Powder Diffraction (XRPD) to identify crystalline phases and confirm salt formation (e.g., oxalate counterion). Key steps:
- Prepare a sample slurry in acetonitrile, evaporate to dryness, and analyze using Cu-Kα radiation.
- Compare observed peaks (e.g., 2θ = 10.5°, 15.8°, 20.3°) with simulated patterns to verify crystallinity .
- Differential Scanning Calorimetry (DSC) can supplement XRPD by detecting melting points and phase transitions .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to prevent inhalation of fine particulates .
- Spill Management: Neutralize acidic oxalate residues with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers address low yields in the coupling step during synthesis?
Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Protecting Groups: Temporarily protect the pyrrolidine nitrogen with Boc (tert-butoxycarbonyl) to reduce undesired alkylation .
- Catalysis: Introduce palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
Q. How can discrepancies between theoretical and observed spectroscopic data (e.g., NMR, MS) be resolved?
Methodological Answer:
- Dynamic Effects in NMR: Check for tautomerism or rotameric equilibria in DMSO-d₆, which can split signals. Use variable-temperature NMR to confirm .
- High-Resolution Mass Spectrometry (HRMS): Compare experimental [M+H]⁺ values with theoretical masses (error < 2 ppm) to rule out impurities .
- Isotopic Pattern Analysis: Verify chlorine or fluorine isotopic signatures in MS to confirm molecular composition .
Q. What strategies are effective in studying the mechanism of action of this compound in biological systems?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence-based ATP competition assays (e.g., Adapta™ Kinase Assay) to screen for interactions with MAPK or PI3K pathways .
- Metabolite Profiling: Incubate the compound with liver microsomes (human or murine) and analyze via LC-MS/MS to identify active metabolites .
- Molecular Docking: Model the compound’s 3D structure (e.g., using AutoDock Vina) against target proteins (e.g., p38 MAPK) to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
